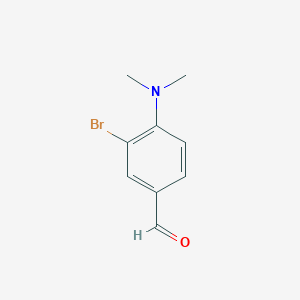

3-Bromo-4-(dimethylamino)benzaldehyde

Description

Properties

IUPAC Name |

3-bromo-4-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOYSIGIEVHTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205028 | |

| Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56479-63-1 | |

| Record name | 3-Bromo-4-(dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56479-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056479631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56479-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(dimethylamino)benzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, provides a likely synthetic route based on analogous compounds, and explores its potential biological activities and involvement in key cellular signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56479-63-1 | |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [3] |

| IUPAC Name | This compound | [1][4] |

| Physical Form | Liquid | [1][2] |

| Purity | ≥95% - 97% | [1][2] |

| Storage Temperature | 2-8°C | [1] |

| Storage Conditions | Inert atmosphere | [1] |

| LogP (Predicted) | 2.97 | [2] |

| Rotatable Bonds | 2 | [2] |

| InChI Key | VWOYSIGIEVHTRQ-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be inferred from the well-documented synthesis of its close analogue, 3-Bromo-4-(diethylamino)benzaldehyde.[1][5] The reaction likely proceeds via a nucleophilic aromatic substitution of a suitable starting material.

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of 3-Bromo-4-(diethylamino)benzaldehyde.[1][5]

Reaction Scheme:

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-4-fluorobenzaldehyde in a minimal amount of anhydrous DMF.

-

Add an excess of dimethylamine solution to the flask.

-

Heat the reaction mixture at a temperature of approximately 55°C for 48 hours, with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent.

Experimental Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the activities of structurally related compounds, several potential areas of pharmacological interest can be proposed.

Aldehyde Dehydrogenase (ALDH) Inhibition

Analogues of 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), have been extensively studied for their inhibitory activity against various ALDH isoforms.[1][5] Notably, 4-(dimethylamino)benzaldehyde has been reported to have a low binding affinity for ALDH1.[5] The introduction of a bromine atom at the 3-position may modulate this activity and confer selectivity towards specific ALDH isoforms, such as ALDH1A3 and ALDH3A1, which are implicated in cancer cell proliferation and drug resistance.[1][5]

Table 2: IC₅₀ Values of DEAB Analogues against ALDH Isoforms

| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |

| 4-(Diethylamino)benzaldehyde (DEAB) | 0.48 ± 0.06 | 10.20 ± 2.15 | 5.67 |

| 3-Bromo-4-(diethylamino)benzaldehyde | 7.08 ± 0.70 | 0.63 | 8.00 |

| This compound | Data not available | Data not available | Data not available |

Data for DEAB and its diethylamino analogue are from a study on prostate cancer cells and are included for comparative purposes.[5]

Modulation of Inflammatory Signaling Pathways

Several studies on other brominated benzaldehyde derivatives suggest a potential role for this compound in modulating inflammatory responses.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process. A related compound, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by inactivating the ERK, p38, and NF-κB pathways.[6] Similarly, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been observed to inhibit the phosphorylation of NF-κB in infarcted heart tissue and in TNF-α/IFN-γ-stimulated keratinocytes.[7][8] This suggests that this compound may also possess anti-inflammatory properties by targeting these key signaling cascades.

Caption: Proposed mechanism of anti-inflammatory action via NF-κB and MAPK pathways.

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. The compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to protect skin cells from oxidative damage by activating this pathway.[7] BDB enhances the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), leading to increased antioxidant capacity.[9] This suggests that this compound could also exhibit cytoprotective effects through the modulation of the Nrf2/HO-1 pathway.

Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. While direct biological data is currently sparse, the activities of structurally similar compounds strongly suggest its potential as an inhibitor of ALDH isoforms and as a modulator of key signaling pathways involved in inflammation and oxidative stress, such as NF-κB, MAPK, and Nrf2/HO-1. This technical guide provides a solid foundation for initiating research into the pharmacological profile of this promising molecule. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hit2Lead | this compound | CAS# 56479-63-1 | MFCD01593654 | BB-6052841 [hit2lead.com]

- 3. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 3-Bromo-4-(dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-(dimethylamino)benzaldehyde, a valuable intermediate in organic synthesis. This document outlines a proposed synthetic protocol, summarizes key physical and spectroscopic data, and presents a visual representation of the synthetic workflow.

Synthesis

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a fluoride ion from 3-bromo-4-fluorobenzaldehyde by dimethylamine. The fluorine atom is an excellent leaving group in this context, activated by the electron-withdrawing aldehyde group. A general method for such transformations involves the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a base, which offers a practical and safer alternative to handling gaseous dimethylamine directly.[1]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound, adapted from a general procedure for the nucleophilic aromatic substitution of aryl fluorides.[1]

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

N,N-Dimethylformamide (DMF)

-

10 M Potassium Hydroxide (KOH) solution

-

Diethyl ether (Et₂O)

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dimethylformamide (2.0 mL) and a 10 M aqueous solution of potassium hydroxide (0.5 mL).

-

Initial Heating: Heat the mixture to reflux for 5 minutes to initiate the decomposition of DMF and in-situ generation of dimethylamine.

-

Addition of Starting Material: Add 3-bromo-4-fluorobenzaldehyde (1.0 mmol) to the reaction mixture.

-

Reaction: Heat the resulting mixture at 95 °C for 30 minutes.

-

Addition of Base: Add another portion of 10 M potassium hydroxide solution (0.5 mL) and continue heating at 95 °C for an additional 30 minutes.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, additional portions of the 10 M potassium hydroxide solution (0.5 mL) can be added at 30-minute intervals until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

-

Drying and Concentration:

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 56479-63-1 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Appearance | Liquid |

| Purity | ~97% |

| Storage | Store at 2-8 °C under an inert atmosphere. |

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~9.7 (s, 1H, CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.0 (s, 6H, N(CH₃)₂) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~190 (CHO), ~155 (C-N), ~135 (C-Br), ~132 (Ar-CH), ~128 (Ar-C), ~125 (Ar-CH), ~112 (Ar-CH), ~40 (N(CH₃)₂) |

| IR | ν (cm⁻¹): ~2920 (C-H, alkyl), ~2810, 2720 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1590, 1500 (C=C, aromatic), ~1350 (C-N), ~600 (C-Br) |

| Mass Spec. | m/z (EI): 227/229 (M⁺, bromine isotope pattern), 226/228 (M-H)⁺, 199/201 (M-CO)⁺, 148 (M-Br)⁺ |

Disclaimer: The spectroscopic data presented in this table are predicted values and have not been experimentally verified. This information is provided for estimation purposes only. Researchers should obtain and interpret their own experimental data for confirmation.

References

3-Bromo-4-(dimethylamino)benzaldehyde as a building block in organic synthesis

An In-depth Technical Guide: 3-Bromo-4-(dimethylamino)benzaldehyde as a Versatile Building Block in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate and building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the electron-withdrawing aldehyde, combined with the synthetically versatile bromine atom, make it a valuable precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions and its role in the development of pharmaceutically active compounds like kinase inhibitors. Detailed experimental protocols and structured data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 56479-63-1 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95-97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

| IUPAC Name | this compound | |

Table 2: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | Expected chemical shifts (δ) in CDCl₃: ~9.8 ppm (s, 1H, CHO), ~7.8-7.0 ppm (m, 3H, Ar-H), ~3.0 ppm (s, 6H, N(CH₃)₂) |

| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃: ~190 ppm (C=O), ~155-110 ppm (Ar-C), ~43 ppm (N(CH₃)₂) |

| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~1680-1700 (C=O stretch, aldehyde), ~2820, 2720 (C-H stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic) |

Synthesis of this compound

The title compound is typically synthesized via electrophilic aromatic substitution on 4-(dimethylamino)benzaldehyde. The strong activating and ortho-, para-directing effect of the dimethylamino group directs the incoming electrophile. Since the para position is blocked, bromination occurs at one of the ortho positions (relative to the amino group).

Caption: Synthetic workflow for the bromination of 4-(dimethylamino)benzaldehyde.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure based on standard bromination methods for activated aromatic rings.

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-(dimethylamino)benzaldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or acetic acid. Cool the flask to 0°C in an ice bath.

-

Reagent Addition : Dissolve 1.0-1.1 equivalents of N-Bromosuccinimide (NBS) or liquid bromine in a minimal amount of the same solvent. Add this solution dropwise to the cooled aldehyde solution over 30-60 minutes. The reaction is typically exothermic and the temperature should be maintained below 5-10°C.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine, followed by a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety of this compound is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds by coupling an organoboron species with an organohalide.[3][5] This reaction is fundamental in medicinal chemistry and materials science.[5]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide (Example) | Boronic Acid | Catalyst / Base | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | >95% |

| 4-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Dioxane/H₂O | High |

| 3-Bromoaniline | 2-Thienylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ | Toluene | ~90% |

Note: These examples use structurally similar aryl bromides to demonstrate typical reaction conditions and outcomes.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.[5]

-

Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent and Degassing : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).

-

Reaction : Heat the reaction mixture with stirring to 80-100°C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the biaryl product.

Application as a Scaffold in Medicinal Chemistry

The structural motif derived from this compound is prevalent in medicinal chemistry, particularly in the design of kinase inhibitors.[8][9][10] Protein kinases are critical targets in oncology, and small molecules that inhibit their activity are a major class of drugs.[9][10] The benzaldehyde can be converted into a benzamide, a common pharmacophore, while the bromo-substituent allows for the introduction of diverse chemical groups via cross-coupling to explore the chemical space and optimize binding to the kinase active site.[8]

Caption: Logical pathway from the building block to a kinase inhibitor scaffold.

This strategic pathway allows for the late-stage diversification of drug candidates, a highly valuable approach in drug discovery programs. The core scaffold can be synthesized in bulk, and the final coupling step can be used to generate a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value building block for organic synthesis. Its bifunctional nature—a reactive aldehyde and a versatile aryl bromide—provides chemists with multiple avenues for molecular elaboration. Its utility is most pronounced in modern synthetic methodologies like palladium-catalyzed cross-coupling, enabling the efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable and adaptable platform for creating novel molecules with tailored properties. The detailed protocols and data presented in this guide serve as a practical resource for leveraging the full synthetic potential of this important chemical intermediate.

References

- 1. 3-bromo-4-dimethylamino-benzaldehyde | 56479-63-1 [m.chemicalbook.com]

- 2. Hit2Lead | this compound | CAS# 56479-63-1 | MFCD01593654 | BB-6052841 [hit2lead.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Solubility Profile of 3-Bromo-4-(dimethylamino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-(dimethylamino)benzaldehyde in common organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound, this guide leverages solubility information from structurally analogous compounds, 4-(dimethylamino)benzaldehyde and 3-bromobenzaldehyde, to provide a reliable qualitative assessment.[1][2] Furthermore, a detailed experimental protocol for determining solubility is presented, alongside a logical workflow for systematic solubility testing.

Predicted Solubility of this compound

The solubility of an organic compound is primarily dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a polar dimethylamino group and an aldehyde group, which suggest potential solubility in polar organic solvents.[1] Conversely, the presence of a halogenated aromatic ring indicates a degree of hydrophobicity, likely limiting its solubility in water.[1][2]

Based on the known solubility of 4-(dimethylamino)benzaldehyde and 3-bromobenzaldehyde, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.[1][2]

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Water | 80.1 | Sparingly Soluble / Insoluble | The hydrophobic brominated benzene ring counteracts the polarity of the dimethylamino and aldehyde groups.[1] |

| Ethanol | 24.5 | Soluble | The hydroxyl group of ethanol can hydrogen bond with the dimethylamino and aldehyde groups, and its alkyl chain interacts with the non-polar part of the molecule. |

| Methanol | 32.7 | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of favorable interactions with the solute. |

| Acetone | 20.7 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar groups of the compound. |

| Chloroform | 4.8 | Soluble | The moderate polarity of chloroform allows for good interaction with the solute molecule.[1] |

| Toluene | 2.4 | Slightly Soluble | Toluene is a non-polar solvent and is expected to have limited interaction with the polar functional groups of the solute. |

| Hexane | 1.9 | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.[3]

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Testing

The following diagram illustrates a systematic approach to qualitative solubility testing for an organic compound like this compound. This workflow helps in classifying the compound based on its acidic, basic, or neutral properties.[4][5][6]

Caption: A flowchart illustrating the logical progression for qualitative solubility testing of an organic compound.

References

Spectroscopic and Analytical Profile of 3-Bromo-4-(dimethylamino)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 3-Bromo-4-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of public data, this document summarizes foundational information and outlines the general experimental protocols typically employed for the characterization of such compounds.

Compound Identification

Chemical Structure:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56479-63-1 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 - 9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 - 7.8 | Doublet of doublets | 1H | Aromatic proton (meta to -CHO, ortho to -Br) |

| ~7.0 - 7.2 | Doublet | 1H | Aromatic proton (ortho to -N(CH₃)₂) |

| ~3.0 - 3.2 | Singlet | 6H | N-methyl protons (-N(CH₃)₂) |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde carbon (-CHO) |

| ~155 | Aromatic carbon attached to -N(CH₃)₂ |

| ~135 | Aromatic carbon attached to -CHO |

| ~132 | Aromatic carbon |

| ~125 | Aromatic carbon attached to -Br |

| ~120 | Aromatic carbon |

| ~110 | Aromatic carbon |

| ~40 | N-methyl carbons (-N(CH₃)₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2720, ~2820 | Medium | C-H stretch (aldehyde) |

| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |

| ~1580 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 - 1450 | Medium | C-N stretch |

| ~1000 - 1200 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 227/229 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 226/228 | [M-H]⁺ |

| 199/201 | [M-CO]⁺ |

| 184/186 | [M-CHO-CH₃]⁺ |

| 146 | [M-Br]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the searched literature. However, the following are general methodologies typically used for the analysis of similar organic compounds.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr is subtracted.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

-

Ionization Method: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for less volatile or thermally labile compounds.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-4-(dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 3-Bromo-4-(dimethylamino)benzaldehyde. This compound serves as a versatile building block in organic synthesis, and understanding the reactivity of its aldehyde group is crucial for its effective utilization in the development of novel molecules, including active pharmaceutical ingredients. This document details key reactions, presents quantitative data in structured tables, provides experimental protocols, and visualizes reaction pathways.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in this compound is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-donating effect of the para-dimethylamino group increases the electron density on the carbonyl carbon, which can modulate its electrophilicity. Conversely, the electron-withdrawing inductive effect of the meta-bromo substituent has an opposing influence. The interplay of these electronic factors governs the outcome of nucleophilic additions and other characteristic aldehyde reactions.

Key Chemical Transformations

The aldehyde functionality of this compound readily participates in a range of important organic reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition and Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. For instance, the reaction with malononitrile yields a substituted benzylidenemalononitrile, a versatile intermediate in organic synthesis.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide, such as methyltriphenylphosphonium bromide, to form a substituted styrene derivative.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-4-(dimethylamino)benzoic acid. This transformation is a fundamental step in the synthesis of various derivatives and is often achieved with high efficiency using common oxidizing agents.

Reduction

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-Bromo-4-(dimethylamino)phenyl)methanol. This reaction is typically performed using mild reducing agents like sodium borohydride.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of the aldehyde group in this compound and closely related analogues.

| Reaction Type | Reactants | Product | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

| Knoevenagel Condensation | p-Bromo-benzaldehyde, Malononitrile | p-Bromobenzylidene-malononitrile | Ammonium Acetate | - (Solvent-free) | 305 s | 95.82 | [1] |

| Oxidation | Benzaldehyde | Benzoic Acid | Potassium Permanganate | Ethyl Acetate | - | >90 | [2] |

| Reduction | Aldehydes (general) | Primary Alcohols | Sodium Borohydride | Ethanol | - | High | [3][4] |

Note: Data for Knoevenagel condensation and oxidation are for closely related benzaldehyde derivatives and are expected to be comparable for this compound under similar conditions.

Experimental Protocols

Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile.

Materials:

-

This compound (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium Acetate (catalytic amount)

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, mix this compound (1 mmol) and malononitrile (1 mmol).

-

Add a catalytic amount of ammonium acetate to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product is obtained.

-

Purify the product by recrystallization from ethanol to yield the pure 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile.

This protocol is adapted from a similar procedure for p-Bromo-benzaldehyde which reported a yield of 95.82% after 305 seconds under sonication.[1]

Wittig Reaction with Methyltriphenylphosphonium Bromide

Objective: To synthesize 1-Bromo-2-(dimethylamino)-4-vinylbenzene.

Materials:

-

Methyltriphenylphosphonium bromide (1.1 mmol)

-

Strong base (e.g., n-butyllithium or sodium hydride) (1.1 mmol)

-

Anhydrous solvent (e.g., THF or DMSO)

-

This compound (1 mmol)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the resulting ylide solution at room temperature for 30-60 minutes.

-

Add a solution of this compound (1 mmol) in the same anhydrous solvent to the ylide solution dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation to 3-Bromo-4-(dimethylamino)benzoic acid

Objective: To synthesize 3-Bromo-4-(dimethylamino)benzoic acid.

Materials:

-

This compound (1 mmol)

-

Potassium permanganate (KMnO4) (approx. 0.67 mmol, based on 3:2 stoichiometry with benzaldehyde)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

-

Non-polar solvent (e.g., Ethyl Acetate or Toluene)

-

Aqueous base (e.g., NaOH solution)

Procedure:

-

Dissolve this compound in the non-polar solvent in a reaction flask.

-

Prepare an aqueous solution of potassium permanganate.

-

Add the phase transfer catalyst to the reaction mixture.

-

Add the aqueous permanganate solution to the organic solution and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

-

After the reaction is complete, acidify the mixture with dilute HCl.

-

Extract the product, 3-Bromo-4-(dimethylamino)benzoic acid, with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product to obtain pure 3-Bromo-4-(dimethylamino)benzoic acid. A yield of over 90% was reported for the oxidation of benzaldehyde using this method.[2]

Reduction to (3-Bromo-4-(dimethylamino)phenyl)methanol

Objective: To synthesize (3-Bromo-4-(dimethylamino)phenyl)methanol.

Materials:

-

This compound (1 mmol)

-

Sodium borohydride (NaBH4) (0.25-0.5 mmol)

-

Ethanol or Methanol

Procedure:

-

Dissolve this compound in ethanol or methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting aldehyde.

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

-

If necessary, purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions described.

Caption: Knoevenagel condensation workflow.

Caption: Wittig reaction pathway.

Caption: Oxidation and reduction of the aldehyde.

References

The Bromine Substituent: A Linchpin in the Reactivity of 3-Bromo-4-(dimethylamino)benzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(dimethylamino)benzaldehyde is a versatile synthetic intermediate prized for its unique electronic and steric properties, which are largely dictated by the interplay between its three functional groups: the electron-donating dimethylamino group, the electron-withdrawing aldehyde, and the strategically positioned bromine atom. This guide delves into the pivotal role of the bromine substituent in modulating the reactivity of the molecule, providing a comprehensive overview of its influence in a variety of chemical transformations. This document is intended to serve as a technical resource for researchers in organic synthesis and medicinal chemistry, offering detailed experimental insights and a mechanistic understanding to leverage the full potential of this valuable building block.

The Dual Nature of the Bromine Substituent: Electronic and Steric Effects

The bromine atom at the C3 position of 4-(dimethylamino)benzaldehyde exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects, as well as steric hindrance.

Electronic Effects:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring towards electrophilic aromatic substitution.

-

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. However, this resonance donation is weaker compared to the strong electron-donating effect of the adjacent dimethylamino group.

-

Combined Influence: The powerful electron-donating dimethylamino group at the C4 position is the dominant electronic influence, making the ring electron-rich and activating it towards electrophilic attack, primarily at the positions ortho and para to it. The bromine atom at C3, ortho to the dimethylamino group, experiences this strong activation. The aldehyde group at C1 is a meta-director and deactivates the ring. The net effect is a complex electronic environment where the bromine atom modulates the reactivity of both the C-Br bond and the aldehyde functionality.

Steric Effects:

The presence of the bromine atom ortho to the strong dimethylamino directing group can sterically hinder the approach of reagents to the adjacent C2 position during electrophilic aromatic substitution reactions.[1] This steric hindrance can influence the regioselectivity of such reactions, favoring substitution at the less hindered C5 position.[1]

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, and its reactivity is subtly modulated by the presence of the bromine substituent.

Condensation Reactions

Table 1: Knoevenagel Condensation of 4-(Dimethylamino)benzaldehyde with Malononitrile [2]

| Aldehyde | Active Methylene Compound | Reaction Time (h) | Yield (%) |

| 4-(Dimethylamino)benzaldehyde | Malononitrile | 8 | 66 |

Experimental Protocol: Knoevenagel Condensation of 4-(Dimethylamino)benzaldehyde with Malononitrile [2]

-

In a suitable reaction vessel, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in an appropriate solvent (e.g., ethanol).

-

Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[2]

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The electron-donating nature of the dimethylamino group can influence the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting the reaction rate.

Experimental Protocol: General Procedure for Wittig Reaction of Benzaldehydes

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.0 eq), dropwise to generate the ylide.

-

Stir the resulting colored ylide solution at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde derivative (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: General mechanism of the Wittig reaction.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The presence of the bromine and dimethylamino groups is generally well-tolerated in these transformations.

Oxidation to Carboxylic Acid:

Experimental Protocol: Oxidation of Substituted Benzaldehydes [3]

-

Dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent such as toluene or ethyl acetate.

-

Prepare an aqueous solution of potassium permanganate (KMnO₄) (approximately 2.5 eq).

-

In the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt), vigorously stir the biphasic mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the product.

Reduction to Alcohol:

Standard reducing agents such as sodium borohydride (NaBH₄) can be employed for the reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol: Reduction of Benzaldehydes

-

Dissolve the benzaldehyde derivative (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Reactions at the Carbon-Bromine Bond

The C-Br bond in this compound is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-rich nature of the aromatic ring, due to the dimethylamino group, can facilitate the oxidative addition step in many palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine the aryl bromide (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[4]

Experimental Protocol: General Procedure for Heck Reaction [1][5]

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., triphenylphosphine (PPh₃), 4 mol%).

-

Add an anhydrous polar aprotic solvent (e.g., DMF, 5 mL per mmol of aryl bromide).

-

Add a base, typically an amine such as triethylamine (Et₃N) (1.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the alkene (1.2 eq) via syringe.

-

Heat the reaction mixture to 80-140 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 eq).

-

Add the aryl bromide (1.0 eq) and the amine (1.1-1.2 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with stirring at 80-110 °C for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Applications in Medicinal Chemistry: Aldehyde Dehydrogenase (ALDH) Inhibition

Substituted benzaldehydes are of significant interest in drug development as inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes involved in the oxidation of aldehydes.[9] Specifically, the ALDH1A3 isoform is overexpressed in various cancers and is considered a marker for cancer stem cells, making it a promising therapeutic target.[10][11] Derivatives of 4-(dialkylamino)benzaldehyde have been investigated as ALDH inhibitors.[9] The bromine atom in this compound can serve as a synthetic handle to introduce further structural diversity, potentially leading to more potent and selective ALDH1A3 inhibitors.

ALDH1A3 and the NF-κB Signaling Pathway

In some cancers, high ALDH1A3 expression is associated with the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in cell survival and proliferation.[10] Inhibition of ALDH1A3 could, therefore, indirectly modulate this pathway.

Caption: Simplified NF-κB signaling pathway and its potential modulation by ALDH1A3.

Conclusion

The bromine substituent in this compound is a critical determinant of its chemical reactivity. It provides a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Its electronic and steric properties also subtly influence the reactivity of the aldehyde functionality. This unique combination of features makes this compound a highly valuable building block in both synthetic methodology development and the discovery of new therapeutic agents, particularly in the context of ALDH inhibition for cancer therapy. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. odinity.com [odinity.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide on the Electronic Effects of the Dimethylamino Group in 3-Bromo-4-(dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the dimethylamino group in the context of 3-Bromo-4-(dimethylamino)benzaldehyde. This compound serves as a valuable case study for understanding the interplay of competing electronic effects within a substituted aromatic system. The powerful electron-donating resonance effect of the dimethylamino group significantly influences the molecule's reactivity, spectroscopic characteristics, and overall chemical behavior, often overriding the inductive and resonance effects of the adjacent bromo and aldehyde substituents. This document outlines the theoretical basis for these effects, presents quantitative data through Hammett parameters, details representative experimental protocols for characterization, and provides visual diagrams to elucidate key concepts.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry due to its unique electronic and structural features. The chemical behavior of this molecule is primarily dictated by the electronic interplay between three key functional groups: the strongly electron-donating dimethylamino group, the inductively withdrawing and weakly resonance-donating bromo group, and the electron-withdrawing aldehyde group. Understanding these electronic effects is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing structure-activity relationships in drug discovery.

The dimethylamino group, positioned para to the aldehyde, exerts a profound influence on the aromatic ring's electron density. Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring through resonance. This potent electron-donating effect (+R effect) significantly increases the electron density at the ortho and para positions. In this specific molecule, this effect modulates the reactivity of the aldehyde group and the aromatic ring itself.

Analysis of Electronic Effects

The electronic character of this compound is a net result of inductive and resonance effects from all substituents.

-

Dimethylamino Group (-N(CH₃)₂):

-

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

-

Resonance Effect (+R): This is the dominant effect. The nitrogen lone pair delocalizes into the aromatic ring, substantially increasing electron density, particularly at the ortho and para positions. This makes the dimethylamino group one of the strongest activating groups.

-

-

Bromo Group (-Br):

-

Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the ring. However, due to the poor overlap between the bromine 4p orbital and the carbon 2p orbitals of the ring, this effect is much weaker than its inductive effect. Overall, halogens are considered deactivating groups.

-

-

Aldehyde Group (-CHO):

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density.

-

Resonance Effect (-R): The carbonyl group can withdraw electron density from the ring through resonance, delocalizing the π-electrons onto the oxygen atom. This effect deactivates the aromatic ring, especially at the ortho and para positions.

-

In this compound, the powerful +R effect of the dimethylamino group is the most significant contributor to the overall electronic nature of the molecule. It enriches the aromatic ring with electron density, which in turn influences the reactivity of the aldehyde and the positions susceptible to electrophilic aromatic substitution.

Quantitative Analysis: Hammett Parameters

The electronic effects of substituents can be quantified using Hammett parameters (σ). The σp value represents the electronic effect of a substituent at the para position, while σm is for the meta position. A negative value indicates an electron-donating character, and a positive value signifies an electron-withdrawing character.

| Substituent | Hammett Parameter (σp) | Hammett Parameter (σm) | Dominant Electronic Effect |

| -N(CH₃)₂ | -0.83 | -0.15 | Strong Resonance Donation (+R) |

| -Br | +0.23 | +0.39 | Inductive Withdrawal (-I) > Resonance Donation (+R) |

| -CHO | +0.42 | +0.35 | Strong Inductive (-I) and Resonance (-R) Withdrawal |

Data compiled from established physical organic chemistry databases.

The highly negative σp value of the dimethylamino group (-0.83) confirms its potent electron-donating nature when positioned para to a reaction center, as it is relative to the aldehyde group in the target molecule. This strong donation significantly counteracts the electron-withdrawing effects of the bromo and aldehyde groups.

Visualizing Electronic Effects and Workflows

Diagram 1: Resonance Structures

Caption: Resonance structures illustrating the electron-donating effect of the dimethylamino group.

Diagram 2: Interplay of Electronic Effects

Caption: A summary of the competing electronic effects on the aromatic ring.

Experimental Protocols for Characterization

The following are representative protocols for characterizing the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of protons and carbons, which is highly sensitive to electron density.

-

Methodology:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the proton signals and assign chemical shifts (in ppm) relative to a tetramethylsilane (TMS) internal standard.

-

-

Expected Observations: The strong electron-donating dimethylamino group is expected to cause a significant upfield shift (lower ppm) for the aromatic protons and carbons, particularly those ortho and para to it, compared to unsubstituted benzaldehyde. The aldehyde proton will likely appear far downfield.

Infrared (IR) Spectroscopy

-

Objective: To identify the vibrational frequencies of key functional groups, especially the carbonyl (C=O) of the aldehyde. The position of the C=O stretch is indicative of the electronic environment.

-

Methodology:

-

Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (for liquids/oils), or using an Attenuated Total Reflectance (ATR) accessory.

-

For the KBr method, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Observations: The electron donation from the dimethylamino group into the ring and towards the aldehyde will lower the bond order of the carbonyl group. This is expected to result in a lower vibrational frequency (wavenumber, cm⁻¹) for the C=O stretch compared to benzaldehyde (typically ~1700 cm⁻¹).

Diagram 3: Experimental Workflow for Electronic Characterization

Caption: A typical experimental workflow for characterizing the compound's electronic nature.

Conclusion

The electronic properties of this compound are dominated by the powerful electron-donating resonance effect of the dimethylamino group. This effect significantly increases the electron density within the aromatic ring, influencing the molecule's spectroscopic signatures and predicted chemical reactivity. While the bromo and aldehyde groups are electron-withdrawing, their influence is modulated by the overriding +R effect of the dimethylamino substituent. A thorough understanding of this electronic interplay, supported by quantitative data and spectroscopic analysis, is essential for the effective application of this molecule in synthetic and medicinal chemistry.

potential applications of 3-Bromo-4-(dimethylamino)benzaldehyde in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 3-Bromo-4-(dimethylamino)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzaldehyde that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented, its structural analogs have demonstrated significant potential, particularly as inhibitors of Aldehyde Dehydrogenase (ALDH), a key enzyme family implicated in cancer stem cell survival and therapeutic resistance. This technical guide synthesizes the available data on the applications of this scaffold, focusing on its role in the development of novel anti-cancer agents. It provides a detailed overview of the synthesis of relevant analogs, quantitative biological activity data, experimental protocols for their evaluation, and visual representations of the associated biological pathways and experimental workflows. The information presented herein aims to equip researchers and drug development professionals with a comprehensive understanding of the potential of this compound as a building block for next-generation therapeutics.

Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of modern medicinal chemistry, functioning as critical building blocks in the synthesis of a vast array of pharmaceutical compounds.[1] The reactivity of the aldehyde group, combined with the diverse functionalities that can be incorporated into the benzene ring, makes them ideal starting materials for generating complex molecular architectures.[1][2] These scaffolds are integral to the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.[3][4] Furthermore, substituted benzaldehydes are utilized in the development of targeted therapies, including kinase inhibitors and agents targeting other key cellular enzymes.[5][6] Their versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them indispensable in the drug discovery process.

This compound: A Versatile Scaffold

This compound (CAS Number: 56479-63-1) is a commercially available organic compound with a molecular weight of 228.09 g/mol . The key structural features of this molecule make it an attractive starting point for medicinal chemistry campaigns:

-

The Aldehyde Group: Serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and hydrazones.[2]

-

The Dimethylamino Group: An electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding with biological targets.

-

The Bromo Substituent: Provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to explore the chemical space around the scaffold.[7]

These features combined offer a platform for creating libraries of diverse compounds for screening against various biological targets.

Core Application: Inhibition of Aldehyde Dehydrogenase (ALDH) in Prostate Cancer

The most promising application for scaffolds related to this compound is the inhibition of Aldehyde Dehydrogenase (ALDH), particularly in the context of prostate cancer.

The Role of ALDH in Prostate Cancer Pathogenesis

The ALDH superfamily comprises enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a crucial role in detoxification and the synthesis of retinoic acid.[8] In various cancers, including prostate cancer, a subpopulation of cells with high ALDH activity (ALDHhigh) has been identified as cancer stem cells (CSCs).[1][9] These CSCs are associated with tumor initiation, metastasis, and resistance to chemotherapy and radiation.[1][10]

Several ALDH isoforms, notably ALDH1A1 and ALDH1A3, are overexpressed in prostate cancer and are linked to poor prognosis.[3][4][11] ALDH activity contributes to therapy resistance by detoxifying chemotherapeutic agents and reducing reactive oxygen species (ROS).[5] The ALDH pathway is regulated by and interacts with key oncogenic signaling pathways, including the Androgen Receptor (AR) and Wnt/β-catenin pathways.[4][8] Therefore, inhibiting ALDH is a compelling therapeutic strategy to target the CSC population and overcome treatment resistance.

Bromo-dialkylaminobenzaldehyde Analogs as Potent ALDH Inhibitors

Extensive research on 4-(diethylamino)benzaldehyde (DEAB), a known pan-ALDH inhibitor, has led to the exploration of its analogs to improve potency and selectivity.[9] A study focusing on the expansion of this scaffold has provided significant insights into the potential of bromo-substituted analogs.[12] While the study did not use the dimethylamino version, it investigated the closely related 3-bromo-4-(dipropylamino)benzaldehyde, which provides a strong proof-of-concept for the utility of the 3-bromo-4-(dialkylamino)benzaldehyde scaffold.

These analogs have shown potent inhibitory activity against key ALDH isoforms implicated in prostate cancer, such as ALDH1A3 and ALDH3A1.[9] The bromine at the meta position relative to the aldehyde appears to be a key modification influencing the inhibitory profile of these compounds.[12]

Quantitative Analysis of ALDH Inhibition and Cytotoxicity

The following tables summarize the quantitative data for key analogs of this compound from a comprehensive study on ALDH inhibition.[12]

Table 1: In Vitro Inhibitory Activity (IC50) of Benzaldehyde Analogs against ALDH Isoforms

| Compound ID | Structure | ALDH1A1 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) |

| DEAB | 4-(Diethylamino)benzaldehyde | 0.48 ± 0.06 | > 10 | 5.67 ± 0.60 |

| 14 | 3-Bromo-4-(dipropylamino)benzaldehyde | 7.08 ± 0.70 | 0.63 ± 0.08 | 8.00 ± 0.50 |

| 18 | 4-(Dipropylamino)benzaldehyde | > 10 | > 10 | 1.61 ± 0.22 |

Data sourced from Ibrahim et al., J. Med. Chem. 2022.[12]

Table 2: In Vitro Cytotoxicity (IC50) in Human Prostate Cancer Cell Lines

| Compound ID | DU145 Cell Line IC50 (µM) | PC3 Cell Line IC50 (µM) |

| DEAB | > 200 | > 200 |

| 14 | 61 | 47 |

| 18 | 40 | 31 |

Data sourced from Ibrahim et al., J. Med. Chem. 2022.[12]

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of substituted benzaldehyde analogs as ALDH inhibitors.[9][12][13]

General Synthesis of 3-Bromo-4-(dialkylamino)benzaldehyde Analogs

This protocol describes a general method for synthesizing analogs via nucleophilic aromatic substitution.

-

Reactant Preparation: Dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) in dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add the desired secondary amine (e.g., dimethylamine, diethylamine, dipropylamine) (6.0 equivalents) and potassium carbonate (K2CO3) (2.0 equivalents).

-

Reaction: Stir the mixture at a temperature ranging from 55-100 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the DMF volume under vacuum. Add water to the mixture and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic fractions, wash with water, and dry over magnesium sulfate (MgSO4). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.[12]

In Vitro ALDH Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit ALDH enzymatic activity.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM BES, pH 7.5). Prepare stock solutions of purified recombinant human ALDH enzyme (e.g., ALDH1A3), NAD+, and the aldehyde substrate (e.g., propionaldehyde). Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Setup: In a 96-well plate, add the reaction buffer, ALDH enzyme (to a final concentration of 100-200 nM), and NAD+ (to a final concentration of 200 µM).

-

Compound Incubation: Add the test compound at various concentrations (typically with a final DMSO concentration of ≤2%). Incubate the plate for 2 minutes at 25 °C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the aldehyde substrate (to a final concentration of 100 µM).

-

Measurement: Immediately measure the rate of NADH formation by monitoring the increase in fluorescence at 340 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration.[12]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the development of ALDH inhibitors.

Caption: ALDH1A3 signaling in prostate cancer stem cells.

Caption: Workflow for ALDH inhibitor discovery.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly ALDH inhibitors for prostate cancer. The data from its close analogs strongly suggest that this chemical motif can be leveraged to create potent and selective inhibitors that also exhibit cytotoxicity against cancer cell lines.

Future work should focus on:

-